1-allyl-2-[(4-fluorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antidiabetic Activity
A study focused on the synthesis of related compounds, specifically targeting α-amylase and α-glucosidase inhibition, demonstrating potential antidiabetic properties through effective enzyme inhibition. The research highlights the relevance of such compounds in the rational design of new classes of antidiabetic drugs (Balan, Perumal, Sundarabaalaji, & Palvannan, 2015).
Radiochemistry for PET Imaging
Another application involves the synthesis of 3-[1H-Imidazol-4-yl]propyl 4-fluorobenzyl ether as a radioligand for imaging histamine H3 receptors, highlighting its use in clinical PET studies. This research underscores the compound's potential in neuroimaging and the study of neurological disorders (Iwata et al., 2000).
Antioxidant Properties
Research into the synthesis and antioxidant activity of related imidazole derivatives has shown that these compounds exhibit significant antioxidant properties. This suggests their potential utility in applications where reducing oxidative stress is crucial, such as in the development of therapeutics for oxidative stress-related diseases (Vieira et al., 2017).
Antimicrobial Activity
A series of 2-(chromon-3-yl)imidazole derivatives were synthesized and evaluated for their antimicrobial activity, displaying significant inhibitory potential against various pathogenic bacterial and fungal strains. This highlights the potential of such compounds in developing new antimicrobial agents (Sharma et al., 2017).
Cytotoxic Evaluation
A novel series of 1-(4-fluorobenzyl)-2,4,5-triphenyl-1H-imidazole derivatives were synthesized and characterized, with their cytotoxic evaluation revealing outstanding cytotoxicity towards cancer cells. This suggests their potential as anticancer agents, further supported by molecular docking studies that provide insight into their mechanism of action (Ganga & Sankaran, 2020).
Gastric H+/K+-ATPase Inhibition
Compounds related to 1-allyl-2-[(4-fluorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole have been investigated as potential inhibitors of gastric H+/K+-ATPase, indicating their use in treating conditions like acid reflux or peptic ulcers (Yamada et al., 1996).
Eigenschaften
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-4,5-diphenyl-1-prop-2-enylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2S/c1-2-17-28-24(21-11-7-4-8-12-21)23(20-9-5-3-6-10-20)27-25(28)29-18-19-13-15-22(26)16-14-19/h2-16H,1,17-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUYKINVZDQLPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=C(N=C1SCC2=CC=C(C=C2)F)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-allyl-2-[(4-fluorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.